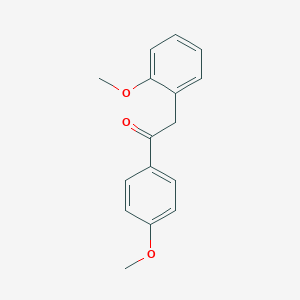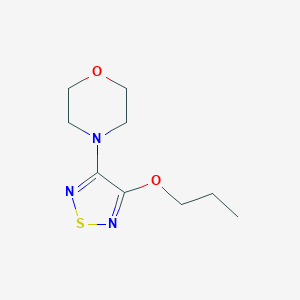![molecular formula C14H15N3O3S B246610 2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone](/img/structure/B246610.png)
2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTDP and has a molecular formula of C14H17N3O3S. MTDP is a white to light yellow crystalline powder that is soluble in organic solvents such as chloroform, methanol, and ethanol.
Wirkmechanismus
The mechanism of action of MTDP is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. MTDP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. MTDP has also been shown to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects
MTDP has been shown to have various biochemical and physiological effects in animal and cell-based studies. In animal studies, MTDP has been shown to reduce inflammation and pain in models of acute and chronic inflammation. MTDP has also been shown to improve cognitive function and reduce neuronal damage in animal models of neurodegenerative diseases. In cell-based studies, MTDP has been shown to induce apoptosis in cancer cells and inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
MTDP has several advantages for lab experiments, including its high solubility in organic solvents and its ability to cross the blood-brain barrier. However, MTDP also has some limitations, including its potential toxicity and limited availability.
Zukünftige Richtungen
There are several future directions for research on MTDP. One potential direction is to investigate the potential use of MTDP as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another potential direction is to investigate the potential use of MTDP as a treatment for cancer. Additionally, further research is needed to fully understand the mechanism of action of MTDP and its potential side effects.
Synthesemethoden
The synthesis of MTDP involves a multi-step process that begins with the reaction of 2-chloroethyl phenyl ether with thiourea to yield 2-phenylethylthiourea. This intermediate product is then reacted with chloroacetyl chloride to produce 2-phenylethylthioacetyl chloride, which is further reacted with morpholine to yield 2-{[4-(4-Morpholinyl)-1,2,5-thiadiazol-3-yl]oxy}-1-phenylethanone.
Wissenschaftliche Forschungsanwendungen
MTDP has been extensively studied for its potential applications in various fields such as medicinal chemistry, neuroscience, and cancer research. In medicinal chemistry, MTDP has been investigated as a potential anti-inflammatory and analgesic agent. In neuroscience, MTDP has been studied for its potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, MTDP has been investigated as a potential anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Eigenschaften
Molekularformel |
C14H15N3O3S |
|---|---|
Molekulargewicht |
305.35 g/mol |
IUPAC-Name |
2-[(4-morpholin-4-yl-1,2,5-thiadiazol-3-yl)oxy]-1-phenylethanone |
InChI |
InChI=1S/C14H15N3O3S/c18-12(11-4-2-1-3-5-11)10-20-14-13(15-21-16-14)17-6-8-19-9-7-17/h1-5H,6-10H2 |
InChI-Schlüssel |
CGUVMGXTPFFVMT-UHFFFAOYSA-N |
SMILES |
C1COCCN1C2=NSN=C2OCC(=O)C3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1C2=NSN=C2OCC(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[(1-propyl-1H-benzimidazol-2-yl)methyl]-2-furamide](/img/structure/B246534.png)
![1-cyclohexyl-4-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}-2-pyrrolidinone](/img/structure/B246566.png)
![2-[2-(1-benzyl-5-oxopyrrolidin-3-yl)-1H-benzimidazol-1-yl]-N-butyl-N-methylacetamide](/img/structure/B246576.png)
![2-{2-[1-(5-chloro-2-methoxyphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}-N,N-diisopropylacetamide](/img/structure/B246593.png)
![N,N-diallyl-2-{2-[1-(2,6-dimethylphenyl)-5-oxo-3-pyrrolidinyl]-1H-benzimidazol-1-yl}acetamide](/img/structure/B246600.png)
![1-(2,6-dimethylphenyl)-4-[1-(2-methoxyethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B246602.png)
![4-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B246605.png)
![4-{4-[(4-Methylbenzyl)oxy]-1,2,5-thiadiazol-3-yl}morpholine](/img/structure/B246607.png)

![2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-[4-(4-fluorophenyl)piperazin-1-yl]ethanone](/img/structure/B246617.png)
![N-(2-chloro-4-methylphenyl)-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246618.png)
![4-methoxy-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzenesulfonamide](/img/structure/B246619.png)
![N-cyclopentyl-N'-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]urea](/img/structure/B246620.png)